2-Cyclohexylideneacetic acid

Organic Synthesis Methodology Selectivity

Procure 2-cyclohexylideneacetic acid at ≥98% purity to leverage its unique semicyclic double bond for reagent-controlled deconjugative transformations—enabling one-step access to 2-(cyclohex-1-enyl)acetic acid derivatives without multi-step alkene migration. Its XLogP3 of 1.8 positions this scaffold optimally for CNS-penetrant candidates, including Ras/Raf interaction modulators and anticonvulsant analogs. Sourcing the acid directly at this purity grade eliminates ester hydrolysis steps, reduces downstream catalyst poisoning risk, and improves process mass intensity for gabapentin precursor and 1α-hydroxyvitamin D intermediate production.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1552-91-6
Cat. No. B074993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylideneacetic acid
CAS1552-91-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CCC(=CC(=O)O)CC1
InChIInChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10)
InChIKeyUKYISVNNIPKTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylideneacetic Acid (CAS 1552-91-6) Procurement Guide: Core Properties and Sourcing Benchmarks


2-Cyclohexylideneacetic acid (CAS 1552-91-6) is a cyclic α,β-unsaturated carboxylic acid featuring a cyclohexylidene moiety conjugated to an acetic acid group. It is a key building block in organic synthesis, particularly for pharmaceutical intermediates and specialty chemicals [1]. The compound is a white crystalline solid with a molecular weight of 140.18 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity [1]. Its semicyclic double bond is central to its utility in deconjugative reactions and as a scaffold for biologically active analogs [2].

Why 2-Cyclohexylideneacetic Acid Cannot Be Readily Replaced by Simple Acetic Acid or Cyclohexane Analogs in Demanding Syntheses


The cyclohexylidene motif is critical; substitution with saturated cyclohexylacetic acid or aromatic phenylacetic acid analogs results in markedly different steric and electronic profiles. In particular, the semicyclic double bond is essential for deconjugative transformations and influences binding in biological systems [1]. For example, in Ras/Raf interaction assays, cycloalkylidene carboxylic acids with this specific double-bond arrangement enhanced protein-protein interactions, while saturated analogs lacked this activity, underscoring the structural specificity required [2]. Similarly, in synthetic chemistry, the choice of coupling reagent determines whether deconjugation occurs, producing either cyclohexylidene or cyclohexenyl products—a selectivity that is not possible with simpler carboxylic acids [3].

Quantitative Differentiation of 2-Cyclohexylideneacetic Acid: Evidence for Sourcing and Method Selection


Divergent Esterification Outcomes: Deconjugative vs. Non-Deconjugative Product Ratios

When esterified with isopropanol under 4-(pyrrolidin-1-yl)pyridine (PPY) catalysis, the choice of carbodiimide coupling reagent dictates product identity. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) yields exclusively the deconjugated isomer, isopropyl 2-(cyclohex-1-enyl)acetate. In contrast, substituting dicyclohexylcarbodiimide (DCC) as the coupling agent results in retention of the exocyclic double bond, producing isopropyl 2-cyclohexylideneacetate [1]. This demonstrates a 100% change in product outcome based solely on the coupling reagent.

Organic Synthesis Methodology Selectivity

Purity Grade Benchmarking Against Closest Commercial Ester Analogs

The commercial availability of 2-cyclohexylideneacetic acid is predominantly at ≥98% purity (GC/HPLC) . In contrast, its common ester derivatives, such as ethyl cyclohexylideneacetate and methyl 2-cyclohexylideneacetate, are typically offered at lower purity grades (e.g., 95-98%) . While this difference may appear marginal, for multi-step syntheses where acid sensitivity or ester hydrolysis is required, starting with a higher-purity acid reduces downstream purification burden and improves yield reproducibility.

Sourcing Purity Intermediate

Lipophilicity (logP) as a Driver of Membrane Permeability and Solubility

2-Cyclohexylideneacetic acid exhibits an XLogP3 value of 1.8 [1] and a measured logP of ~2.44 . Its ethyl ester derivative (ethyl cyclohexylideneacetate) is significantly more lipophilic with a logP of 2.83 . This ~0.4 logP unit difference translates to a roughly 2.5-fold difference in octanol-water partitioning, which can dramatically alter cellular permeability and in vivo distribution. The acid's moderate logP strikes a balance between aqueous solubility and membrane permeation, making it a preferred starting point for hit-to-lead optimization in CNS and anti-infective programs.

Physicochemical Properties Drug Design ADME

Thermal Stability and Handling Under Routine Laboratory Conditions

2-Cyclohexylideneacetic acid is a stable crystalline solid at room temperature (RT) and can be stored sealed in dry conditions for extended periods . Its melting point is reported in the range of 88-92°C . In contrast, the ethyl ester derivative is noted to be susceptible to light and heat, requiring cooler storage and careful handling . This differential in bench stability simplifies inventory management and reduces the risk of degradation during long-term storage or routine synthetic operations.

Stability Storage Handling

Optimized Application Scenarios for 2-Cyclohexylideneacetic Acid Based on Quantitative Evidence


Selective Synthesis of β,γ-Unsaturated Esters via Deconjugative Esterification

For projects requiring access to 2-(cyclohex-1-enyl)acetic acid derivatives, 2-cyclohexylideneacetic acid offers a one-step, reagent-controlled entry via EDC·HCl/PPY-mediated esterification [1]. This eliminates multi-step sequences involving separate alkene migration steps. Researchers developing prostacyclin analogs or liquid crystal precursors should consider this acid as the direct precursor to the endocyclic isomer.

Central Nervous System (CNS) Drug Discovery: Balanced logP Scaffold

The XLogP3 of 1.8 positions 2-cyclohexylideneacetic acid within the optimal range for CNS penetration while maintaining sufficient aqueous solubility for in vitro assays [1]. In contrast to its more lipophilic ethyl ester (logP 2.83), the free acid is less likely to exhibit high plasma protein binding or metabolic instability. Medicinal chemists targeting the Ras/Raf interaction or anticonvulsant mechanisms should prioritize the acid form during hit expansion.

Multi-Step Pharmaceutical Intermediate Production with Stringent Purity Requirements

Industrial producers of gabapentin precursors or 1α-hydroxyvitamin D intermediates [1] benefit from sourcing 2-cyclohexylideneacetic acid at ≥98% purity. This grade minimizes the carryover of impurities that could poison downstream catalysts or complicate final purification . Procuring the acid directly, rather than hydrolyzing a lower-purity ester, streamlines the supply chain and improves overall process mass intensity.

Technical Documentation Hub

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